molecular formula C11H14O3 B13487907 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione

Cat. No.: B13487907
M. Wt: 194.23 g/mol
InChI Key: YUALFWRHFLIRON-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring attached to a pentane chain with two methyl groups and two keto groups. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione typically involves the cyclization of 1,4-diones to form the furan ring. Common catalysts used in this reaction include sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 . The reaction conditions often involve heating the reactants in the presence of these catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of furan derivatives, including this compound, often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxy-methylfurfural . These compounds can be converted into various furan derivatives through a series of chemical reactions, including hydrogenation and rearrangement processes.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxidation products.

    Reduction: The keto groups can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the keto groups can yield 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-diol .

Scientific Research Applications

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. For example, furan derivatives have been shown to inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound’s keto groups can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: Another furan derivative with antimicrobial properties.

    5-Hydroxy-methylfurfural: A biomass-derived platform chemical used in the synthesis of various furan derivatives.

    Furfural: A precursor to many furan-based compounds.

Uniqueness

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is unique due to its specific structure, which includes a furan ring attached to a pentane chain with two methyl groups and two keto groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3

InChI Key

YUALFWRHFLIRON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C1=CC=CO1

Origin of Product

United States

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